molecular formula C14H16FN3O2 B2358918 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894025-54-8

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2358918
CAS No.: 894025-54-8
M. Wt: 277.299
InChI Key: UUJCOMZEVMBBBF-UHFFFAOYSA-N
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Description

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group, a fluorophenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of an appropriate allyl isocyanate with a fluorophenyl-substituted pyrrolidinone. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted urea compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not well-documented. like other urea derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-3-(4-fluorophenyl)urea: This compound is similar in structure but has the fluorophenyl group in a different position.

    1,1-Diallyl-3-(4-fluorophenyl)urea: This compound has two allyl groups instead of one.

    1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea: This compound has a hydroxy group instead of the pyrrolidinone moiety.

Uniqueness

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the pyrrolidinone moiety, which can impart different chemical and biological properties compared to other urea derivatives

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-6-16-14(20)17-11-8-13(19)18(9-11)12-5-3-4-10(15)7-12/h2-5,7,11H,1,6,8-9H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJCOMZEVMBBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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